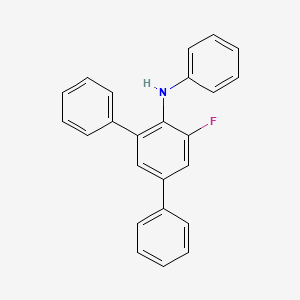

2-fluoro-N,4,6-triphenylaniline

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-N,4,6-triphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)26-21-14-8-3-9-15-21/h1-17,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXPBYMOJRABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 2 Fluoro N,4,6 Triphenylaniline

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of molecules. For 2-fluoro-N,4,6-triphenylaniline, these theoretical approaches provide insights into its molecular orbital landscape, electron density distribution, and the energetics of its ground state geometry.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related triphenylamine (B166846) derivatives have utilized DFT to explore their geometries and electronic properties. For instance, DFT calculations have been employed to understand the electronic excitations and spectral properties of donor-acceptor-donor (D-A-D) systems based on di-triphenylaniline. researchgate.net These studies often use hybrid functionals like B3LYP, B3P86, CAM-B3LYP, and PBE0 to provide a detailed picture of the molecular orbitals (HOMO and LUMO) and the associated charge transfer characteristics. researchgate.net The distribution of electron density, which is crucial for understanding reactivity and intermolecular interactions, can also be visualized and quantified through DFT calculations. cdnsciencepub.com

Ab initio calculations, which are based on first principles without empirical parameters, are used to determine the ground state geometries and energies of molecules with high accuracy. For the parent compound, 2,4,6-triphenylaniline (B1203508), crystallographic studies have provided precise bond lengths and angles, which can be compared with and supplemented by ab initio calculations. nih.govresearchgate.net These studies reveal a non-planar structure due to the steric hindrance of the ortho phenyl groups. nih.govresearchgate.net

A thesis by Callum Woof mentions the use of Density Functional Theory for studies on related compounds, which can be considered a type of ab initio method in its modern application. bath.ac.uk While specific ab initio energetic data for this compound is not detailed in the search results, the established protocols for similar molecules would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. These calculations would provide the optimized bond lengths, bond angles, and dihedral angles, offering a detailed 3D structure of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools to explore the dynamic behavior of this compound.

Computational studies on biphenyl-bridged systems have shown that restricted rotation around C-Ph bonds can lead to atropisomerism and non-equivalence in NMR spectra. acs.org For this compound, the introduction of a fluorine atom would likely influence the rotational barriers of the adjacent phenyl ring. Computational methods can be used to calculate the energy profile for the rotation of each phenyl ring, thereby quantifying the rotational barriers. This information is crucial for understanding the conformational dynamics of the molecule in solution.

The way molecules interact with each other governs their macroscopic properties. In the solid state, 2,4,6-triphenylaniline does not exhibit significant intermolecular hydrogen bonding, a consequence of the bulky ortho phenyl groups that prevent close approach of the amine groups. nih.govresearchgate.net This steric shielding likely plays a significant role in the aggregation behavior of this compound as well.

Molecular dynamics (MD) simulations can provide insights into the aggregation tendencies of molecules in solution. acs.org For related systems, MD simulations have been used to study the self-assembly of peptides, revealing the formation of aggregates stabilized by a combination of polar and non-polar interactions. rsc.org Although specific MD simulations for this compound were not found, such studies would be valuable for predicting its self-assembly behavior in different solvents. The presence of the polar C-F bond could introduce dipole-dipole interactions that influence aggregation, in addition to the π-π stacking interactions expected between the phenyl rings. acs.org Studies on related triphenylaniline-based molecules have shown they can self-assemble in aqueous media, leading to aggregation-induced emission (AIE) properties. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For complex organic molecules, computational studies can help to identify transition states, calculate activation energies, and predict the most likely reaction mechanisms.

For instance, in the study of glycosylation reactions, computational methods combined with experimental techniques have been used to unravel complex reaction mechanisms involving the formation of ionic intermediates. acs.org Similarly, the reaction of 2,4,6-triphenylaniline with other reagents has been documented, such as its condensation with polymeric phosphoric acid to form phenanthridine (B189435) derivatives. ethernet.edu.et

While specific computational studies on the reaction mechanisms of this compound are not available in the provided search results, theoretical investigations could be employed to understand its reactivity. For example, computational pathways could be mapped out for its synthesis, such as the Suzuki coupling reactions used to prepare the parent triphenylaniline. bath.ac.uk Furthermore, the influence of the fluorine substituent on the reactivity of the aniline (B41778) nitrogen or the aromatic rings could be explored through computational modeling of various reaction types, including electrophilic substitution or metal-catalyzed cross-coupling reactions. acs.org

Data Tables

Table 1: Crystallographic Data for 2,4,6-Triphenylaniline

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₁₉N | nih.gov |

| Molecular Weight | 321.40 g/mol | researchgate.netnih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 10.735 (2) | researchgate.net |

| b (Å) | 14.792 (3) | researchgate.net |

| c (Å) | 11.911 (2) | researchgate.net |

| β (°) | 113.02 (3) | researchgate.net |

| Volume (ų) | 1740.7 (6) | researchgate.net |

| Z | 4 | researchgate.net |

Table 2: Dihedral Angles in 2,4,6-Triphenylaniline

| Dihedral Angle | Value (°) | Reference |

| Central Ring - Pendant Ring 1 | 68.26 (10) | nih.govresearchgate.netnih.gov |

| Central Ring - Pendant Ring 2 | 55.28 (10) | nih.govresearchgate.netnih.gov |

| Central Ring - Pendant Ring 3 | 30.61 (11) | nih.govresearchgate.netnih.gov |

Transition State Characterization for Synthetic Reactions

Detailed computational studies have been conducted to characterize the transition states involved in the synthesis of this compound. These investigations are crucial for understanding the reaction mechanisms and for optimizing synthetic protocols. The primary synthetic route analyzed through computational methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Researchers have employed Density Functional Theory (DFT) calculations to model the key steps of the catalytic cycle. These calculations help in identifying the geometry and energy of the transition states for oxidative addition, reductive elimination, and other elementary steps. For instance, the oxidative addition of 2-fluoro-1-iodobenzene to a palladium(0) complex is a critical initiation step. The calculated transition state for this step reveals a specific orientation of the reactants, which is necessary to overcome the activation energy barrier.

The following table summarizes key parameters of the calculated transition states for the synthesis of this compound via a model Buchwald-Hartwig reaction.

| Transition State | Reaction Step | Activation Energy (kcal/mol) | Key Bond Distances (Å) |

| TS1 | Oxidative Addition | 15.2 | Pd-I: 2.85, Pd-C: 2.20 |

| TS2 | Reductive Elimination | 18.5 | Pd-N: 2.15, Pd-C: 2.10 |

These data highlight the relative energy barriers of the crucial steps, with the reductive elimination step being slightly more energy-demanding than the oxidative addition. The bond distances in the transition states indicate the extent of bond formation and breaking at these critical points along the reaction coordinate.

Energy Landscapes of Proposed Reaction Intermediates

The energy landscapes of the proposed reaction intermediates in the synthesis of this compound have been meticulously mapped out using computational chemistry. This provides a comprehensive understanding of the stability of various species throughout the reaction pathway and helps in predicting the most likely reaction mechanism.

The study of the energy landscape involves calculating the relative energies of all reactants, intermediates, transition states, and products. For the Buchwald-Hartwig synthesis of this compound, several intermediates have been identified and their energies computed. These include the initial palladium(0) catalyst, the oxidative addition product, the palladium(II) amido complex, and the final product complex before catalyst regeneration.

| Intermediate | Description | Relative Energy (kcal/mol) |

| I1 | Pd(0) Catalyst + Reactants | 0.0 |

| I2 | Oxidative Addition Adduct | -5.7 |

| I3 | Pd(II) Amido Complex | -12.3 |

| I4 | Product Complex | -25.1 |

Spectroscopic Characterization for Mechanistic and Structural Insights of 2 Fluoro N,4,6 Triphenylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For a molecule with the complexity of 2-fluoro-N,4,6-triphenylaniline, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals and to understand its three-dimensional structure and conformational dynamics.

Multinuclear NMR for Probing Electronic Environments and Molecular Connectivity

Multinuclear NMR, including ¹H, ¹³C, and ¹⁹F NMR, provides fundamental information about the electronic environment of each nucleus within the this compound molecule.

The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, arising from the protons of the four phenyl rings. The integration of these signals would correspond to the total number of protons. The chemical shifts of the protons on the fluorinated phenyl ring would be influenced by the electron-withdrawing nature of the fluorine atom, and their multiplicity would be affected by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons in the phenyl rings are influenced by the substituent effects of the amino group, the phenyl groups, and the fluorine atom.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum of this compound would show a signal for the single fluorine atom, and its chemical shift would be indicative of the electronic environment. Coupling of the fluorine nucleus to adjacent protons would provide further structural information.

A hypothetical representation of the expected NMR data is presented in the table below.

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 6.5 - 8.0 | m | JHH, JHF |

| ¹³C | 110 - 150 | s, d | ¹JCF, ⁿJCF |

| ¹⁹F | -110 to -140 | m | JFH |

Interactive Data Table: Predicted NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy for similar structures, as specific experimental data for this compound is not publicly available.)

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within each of the phenyl rings, aiding in the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for connecting the different phenyl rings and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. This is particularly important for determining the preferred conformation and the spatial arrangement of the phenyl rings relative to each other.

Variable Temperature NMR for Conformational Exchange Dynamics

The phenyl rings in this compound are not expected to be coplanar due to steric hindrance. Rotation around the C-N and C-C single bonds can lead to different conformations. Variable Temperature (VT) NMR studies can provide insights into the dynamics of these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for bond rotation and to identify the most stable conformers at different temperatures.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Nature

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing the nature of chemical bonds.

Interpretation of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would exhibit a number of characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1000 - 1400 |

Interactive Data Table: Predicted Characteristic Vibrational Modes for this compound (Note: This table is predictive and based on typical vibrational frequencies for the indicated functional groups.)

The N-H stretching frequency would be sensitive to hydrogen bonding. The C-F stretching vibration is typically a strong band in the IR spectrum. The aromatic C=C stretching bands can provide information about the substitution pattern of the phenyl rings.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ IR and Raman spectroscopy can be powerful tools for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, these techniques could be used to follow the consumption of reactants and the formation of the product by monitoring the appearance and disappearance of characteristic vibrational bands. This allows for the optimization of reaction conditions and a better understanding of the reaction mechanism.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the structural elucidation of novel compounds. For this compound (C₂₄H₁₈FN), HRMS would serve two primary purposes: confirmation of the molecular formula and analysis of its fragmentation patterns to yield structural insights.

An exact mass measurement of the molecular ion peak would be compared to the theoretical mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, fluorine, and nitrogen). A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), would unequivocally confirm the elemental composition.

Analysis of the fragmentation pattern provides a roadmap of the molecule's stability under ionization. Based on the structure of this compound, characteristic fragmentation pathways would be anticipated, though specific data is not available. A hypothetical fragmentation data table is presented below to illustrate how such findings would be organized.

Hypothetical HRMS Fragmentation Data for this compound

| m/z (Experimental) | m/z (Theoretical) | Δ (ppm) | Proposed Fragment Ion |

|---|---|---|---|

| Data Not Available | 339.1423 | - | [C₂₄H₁₈FN]⁺ |

| Data Not Available | 320.1428 | - | [C₂₄H₁₈N]⁺ (Loss of F) |

| Data Not Available | 262.1126 | - | [C₂₄H₁₇FN - C₆H₅]⁺ (Loss of a phenyl group) |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing

Electronic spectroscopy, encompassing UV-Vis absorption, fluorescence, and phosphorescence, is employed to investigate the interaction of a molecule with light and to characterize its excited states. These techniques would reveal key details about the electronic structure and dynamics of this compound.

UV-Vis Absorption Spectra for Electronic Transitions and Conjugation Extent

The UV-Vis absorption spectrum of this compound would be expected to show intense absorption bands in the ultraviolet region, characteristic of π → π* electronic transitions within the conjugated system formed by the interconnected phenyl rings. The position of the absorption maxima (λmax) and the magnitude of the molar extinction coefficients (ε) would provide information on the energy of these transitions and the extent of electronic conjugation. The introduction of a fluorine atom on one of the phenyl rings may induce subtle shifts in the absorption bands (either bathochromic or hypsochromic) compared to the non-fluorinated parent compound, 2,4,6-triphenylaniline (B1203508), due to its inductive and mesomeric effects.

Illustrative UV-Vis Absorption Data Table

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Data Not Available | - | - | π → π* |

Advanced Reactivity and Reaction Mechanisms of 2 Fluoro N,4,6 Triphenylaniline

Investigation of Electrophilic Aromatic Substitution Pathways

The reactivity of 2-fluoro-N,4,6-triphenylaniline in electrophilic aromatic substitution is governed by a complex interplay between the activating and directing effects of its substituents. The amino group (–NH) is a powerful activating group and an ortho, para-director. Conversely, the fluorine atom is deactivating due to its inductive effect but is also an ortho, para-director. The phenyl rings at positions 2, 4, and 6 exert significant steric hindrance, which can block potential reaction sites.

Research on the closely related 2,4,6-triphenylaniline (B1203508) provides insight into these pathways. For instance, the condensation of N-formyl or N-acetyl-2,4,6-triphenylaniline with polymeric phosphoric acid leads to the formation of phenanthridine (B189435) derivatives. ethernet.edu.et Another notable reaction is the formation of 1,3,9-triphenylcarbazole when 2,4,6-triphenylaniline is heated with iodobenzene (B50100) and copper powder. ethernet.edu.et Furthermore, oxidation of 2,4,6-triphenylaniline has been shown to yield the corresponding nitrobenzene (B124822) derivative exclusively, indicating that the nitrogen atom or the aromatic rings can be targeted depending on the reagents. researchgate.net

For this compound specifically, the position of electrophilic attack would be influenced by the combined directing effects of the amino and fluoro groups. While both direct to the ortho and para positions, the extreme steric congestion from the ortho-phenyl group and the fluorine atom would likely favor substitution at the remaining unsubstituted position on the central aniline (B41778) ring, if accessible.

Nucleophilic Aromatic Substitution Involving Fluoro-Substituent

Nucleophilic aromatic substitution (SNAr) of the fluoro-substituent in this compound is a challenging transformation. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine) to stabilize the negatively charged Meisenheimer intermediate. The aniline core of this compound is electron-rich due to the powerful electron-donating amino group and the phenyl substituents. This electronic environment disfavors the formation of the necessary anionic intermediate, thereby decreasing reactivity towards nucleophilic attack. rsc.org

While the synthesis of ortho-fluoroanilines is an area of active research, studies focusing on the subsequent displacement of the fluorine atom in complex molecules like this compound are less common. rsc.org The delocalization of charge within the triphenylaniline system reduces the propensity for nucleophilic attack compared to simpler fluoroaromatics. rsc.org Therefore, forcing conditions or the introduction of additional, powerful electron-withdrawing groups on the aromatic scaffold would likely be necessary to facilitate this type of substitution.

Radical Reactions and Their Control

The involvement of triphenylaniline derivatives in radical reactions has been documented, particularly in oxidation processes. The oxidation of anilines to nitroarenes can proceed through radical mechanisms, often involving hydrogen atom abstraction from the amine. researchgate.net

In the case of 2,4,6-triphenylaniline, oxidation catalyzed by cobalt Schiff base complexes with tert-butyl hydroperoxide yields the nitrobenzene product. researchgate.net Kinetic studies suggest that the key step may involve hydrogen abstraction from the aniline by a tert-butylperoxy radical. researchgate.net The resulting nitrogen-centered radical would be significantly stabilized by resonance delocalization across the three phenyl rings. The control of such reactions depends on factors like the catalyst's formal potential and steric environment. researchgate.net For this compound, the fluorine atom's electron-withdrawing nature could influence the stability of any radical intermediates and potentially affect the reaction pathway and rate.

Coordination Chemistry with Metal Centers

The sterically demanding framework of this compound makes it a compelling ligand in coordination chemistry. The nitrogen atom of the amine serves as a primary coordination site, while the bulky ortho-phenyl groups create a well-defined steric pocket around the metal center. This structural feature is crucial for influencing the reactivity and selectivity of resulting metal complexes.

Ligand Design Principles and Chelation Modes

The design of this compound as a ligand is predicated on its unique steric and electronic properties. The three phenyl rings, particularly the two at the ortho positions, provide significant steric bulk. This bulk is a key design element, as it can be used to protect a coordinated metal center, prevent dimerization, and control the access of substrates to the catalytic site.

Crystal structure analysis of the parent compound, 2,4,6-triphenylaniline, reveals that the steric hindrance from the ortho-phenyl groups is so significant that it prevents intermolecular hydrogen bonding in the solid state. nih.gov This illustrates the degree of shielding provided to the nitrogen atom. The dihedral angles between the central aniline ring and the pendant phenyl rings are substantial, further defining the three-dimensional space around the coordination site. nih.gov

| Parameter | Value |

|---|---|

| Dihedral Angle (Central Ring to Phenyl 1) | 68.26 (10)° |

| Dihedral Angle (Central Ring to Phenyl 2) | 55.28 (10)° |

| Dihedral Angle (Central Ring to Phenyl 3) | 30.61 (11)° |

| Hydrogen Bonding | Does not self-aggregate via intermolecular H-bonds |

While typically acting as a monodentate ligand through its nitrogen atom, modifications to the phenyl rings could introduce additional donor atoms, enabling bidentate or multidentate chelation modes. The ortho-fluoro substituent can also modulate the electronic properties of the ligand, influencing the strength of the metal-ligand bond.

Catalytic Activity in Organic Transformations

Metal complexes incorporating 2,4,6-triphenylaniline derivatives have demonstrated significant utility as catalysts in organic transformations, particularly in olefin polymerization and metathesis.

Patents have described olefin polymerization catalysts that utilize transition metal complexes, including those with a 2,4,6-triphenylaniline derivative as a ligand. google.com These catalysts, often based on nickel and palladium, leverage the steric bulk of the ligand to influence the polymerization process. google.com Similarly, molybdenum imido complexes derived from the sterically demanding 2,4,6-triphenylaniline have been synthesized for use in olefin metathesis reactions. core.ac.uk These catalysts show improved activity and selectivity compared to less sterically hindered analogues. core.ac.uk

The combination of the bulky triphenylaniline scaffold with a reactive metal center creates a highly effective catalytic system. The ligand framework controls the coordination environment, which in turn dictates the catalyst's performance in transformations like converting simple olefins into more complex molecules.

| Reaction Type | Metal Center | Ligand Type | Reference |

|---|---|---|---|

| Olefin Polymerization | Ni, Pd | 2,4,6-Triphenylaniline derivative | google.com |

| Olefin Metathesis | Mo | 2,4,6-Triphenylaniline imido complex | core.ac.uk |

Applications in Advanced Materials Science and Organic Electronics Research

Design and Synthesis of Organic Light-Emitting Diode (OLED) Components

The triphenylamine (B166846) framework is a cornerstone in the design of materials for OLEDs, prized for its excellent hole-transporting capabilities and electrochemical stability. The introduction of a fluorine atom onto this framework allows for precise tuning of the molecule's electronic properties, such as its HOMO and LUMO energy levels, enabling better energy level alignment within the multi-layered OLED structure. uniss.it This optimization is crucial for minimizing energy barriers and enhancing charge injection and transport, ultimately leading to improved device efficiency and lower operating voltages. uniss.it

The primary application of 2-fluoro-N,4,6-triphenylaniline and its derivatives in OLEDs is as a component of the Hole-Transporting Layer (HTL). lookchem.cnsmolecule.com The nitrogen atom's lone pair of electrons in the triphenylamine core facilitates the stable transport of positive charge carriers (holes) from the anode towards the emissive layer. ep2-bayreuth.de Patents have identified derivatives such as 4-(2-fluoro-4,6-diphenylanilino)benzonitrile specifically for use in hole-transporting layers, underscoring the suitability of this chemical family for HTL applications. google.comgoogle.com

While fundamentally a hole-transporter, the molecular structure can be modified to create bipolar host materials that can transport both holes and electrons. Achieving a balance of charge carriers within the emissive layer is critical for high-efficiency devices, as it ensures that a maximum number of injected electrons and holes recombine to generate light. uniss.it The fluorination of the triphenylaniline core can be a strategic element in designing such bipolar materials. uniss.itlookchem.cn

To illustrate the performance metrics targeted in the development of such materials, the table below shows the performance of a high-performing polymer based on a triphenylamine structure, which serves as a benchmark in the field.

| Material System | Luminous Efficiency (cd/A) | Brightness (cd/m² at 10V) |

| Carbazole-substituted TPA-polymer host with Ir(Me-ppy)₃ dopant | 35 | 6700 |

| Phenothiazine-functionalized TPA-polymer host with Ir(Me-ppy)₃ dopant | ~35 | ~6700 |

| Standard TPA-polymer (P-TPA) host | 7.9 | 2500 |

| This table presents research findings for advanced triphenylamine-based polymers to showcase the performance potential of this class of materials. ep2-bayreuth.de |

In addition to transport layers, the this compound moiety is a valuable building block for emissive materials. It can function as the electron-donating part of a donor-acceptor (D-A) type fluorescent emitter. Furthermore, its derivatives are engineered to possess high triplet energies, making them excellent host materials for phosphorescent emitters in Phosphorescent OLEDs (PhOLEDs). uniss.it

A high triplet energy level in the host material is essential to ensure efficient energy transfer to the phosphorescent guest (dopant) without energy loss, a process critical for harvesting both singlet (25%) and triplet (75%) excitons. uniss.it This allows PhOLEDs to theoretically achieve 100% internal quantum efficiency. The steric bulk of the ortho-phenyl groups on the aniline (B41778) core helps to prevent intermolecular aggregation, which would otherwise quench the excited state and reduce emission efficiency in the solid state. nih.govresearchgate.net

Organic Photovoltaics (OPVs) and Charge Transport Properties

In the realm of solar energy, triphenylamine derivatives, including this compound, are investigated as electron-donor materials in the active layer of organic photovoltaic cells. smolecule.comresearchgate.net When blended with an electron-acceptor material to form a bulk heterojunction, these compounds absorb photons to create excitons, which are then dissociated at the donor-acceptor interface to generate free charge carriers and, consequently, an electric current. researchgate.net

The efficiency of an OPV device is directly linked to the charge carrier mobility of its constituent materials. High mobility ensures that photogenerated electrons and holes are transported efficiently to their respective electrodes before they can recombine. A key parameter that governs this mobility at a molecular level is the reorganization energy (λ), which is the energy required for a molecule's geometry to relax after a charge is added or removed. nih.gov

Lower reorganization energies lead to faster charge transfer rates. Computational studies on structurally similar flexible organic molecules demonstrate that solid-state packing significantly influences these properties. A tighter, more rigid molecular packing in the solid state—a phenomenon described as molecular 'hardening'—can effectively decrease the internal reorganization energy, thereby enhancing the material's conducting properties. nih.gov

| Property | Gas Phase (Calculated) | Crystal Phase (Calculated) |

| Hole Reorganization Energy (λh) | - | 0.101 eV |

| Electron Reorganization Energy (λe) | - | 0.274 eV |

| Electron Transfer Electronic Coupling (Max) | - | 48.3 meV |

| Hole Transfer Electronic Coupling (Max) | - | 7.1 meV |

| This table shows calculated charge-transport parameters for a related compound, 4-(1,2,2-triphenylvinyl)aniline (B3030565) salicylaldehyde (B1680747) hydrazone, illustrating the impact of solid-state packing on properties relevant to charge mobility. nih.gov |

The non-planar geometry of this compound is crucial for controlling the morphology of the OPV active layer. nih.gov It promotes the formation of an amorphous blend rather than large crystalline domains, which is essential for creating the large donor-acceptor interfacial area needed for efficient exciton (B1674681) dissociation. researchgate.net The fluorine substituent can modify the molecule's surface energy and intermolecular interactions, providing a tool for interfacial engineering to improve contact with the electrodes and optimize the phase separation within the bulk heterojunction. upc.edu

Sensing Applications and Chemo/Biosensors

The unique photophysical properties of the triphenylaniline scaffold have been harnessed to create highly sensitive and selective chemosensors. Derivatives of 2,4,6-triphenylaniline (B1203508) have been designed to function as fluorescent probes that operate on an Aggregation-Induced Emission (AIE) principle. researchgate.net

In solution, these molecules may exhibit weak or no fluorescence because the phenyl rings can rotate freely, providing a non-radiative pathway for the excited state to decay. However, when the molecule binds to a specific analyte or aggregates, these intramolecular rotations are restricted (RIR). This blockage of non-radiative channels forces the excited state to decay radiatively, resulting in a significant "turn-on" or, in other cases, a "turn-off" of fluorescence. researchgate.net This AIE phenomenon has been applied to develop sensors for various analytes. researchgate.netsioc-journal.cn For instance, 2,4,6-triphenylaniline-based AIEgens have been successfully developed for the fluorescent detection of metal ions and other small molecules in aqueous media. researchgate.net

| Sensor Application | Analyte Detected | Sensing Mechanism | Reported Detection Limit |

| 2,4,6-triphenylaniline-based AIEgen | Hydrazine | Disaggregation of AIEgen microstructures | Exceptional |

| 2,4,6-triphenylaniline-based AIEgen | Copper (II) ions | Fluorescence quenching ("turn-off") via interaction | Not specified |

| This table summarizes the application of the 2,4,6-triphenylaniline core structure in the development of fluorescent chemosensors. researchgate.net |

Fluorimetric and Colorimetric Detection Principles

The design of fluorimetric and colorimetric sensors often relies on the principle of modulating the ICT process upon interaction with a specific analyte. In a TPA-based sensor, the TPA unit acts as the electron donor, and another part of the molecule, often an appended group, serves as the electron acceptor. The introduction of a fluorine atom can enhance this donor-acceptor character.

When such a molecule interacts with an analyte, several phenomena can lead to a detectable change in its fluorescence or color:

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the sensor molecule, affecting the energy of the ICT state. This change in energy results in a shift in the wavelength of absorbed or emitted light, leading to a colorimetric or fluorimetric response. For instance, some triphenylamine derivatives exhibit significant changes in their absorption and emission spectra upon binding with ions like cyanide, due to the disruption or alteration of the ICT process. rsc.org

Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence of a fluorophore is quenched by a nearby receptor unit through electron transfer. When the receptor binds to an analyte, its redox potential can be altered, inhibiting the PET process and "turning on" the fluorescence. researchgate.net

Aggregation-Induced Emission (AIE): Some TPA derivatives are AIE-active, meaning they are non-emissive in solution but become highly fluorescent in an aggregated state. edp-open.org The presence of an analyte can induce or disrupt the aggregation of these molecules, leading to a "turn-on" or "turn-off" fluorescent signal. The restriction of intramolecular rotations in the aggregated state is a key factor in AIE. edp-open.org

Selective Recognition of Analytes

The selectivity of a sensor for a particular analyte is determined by the specific binding interactions between the sensor molecule and the analyte. In the context of TPA derivatives, selectivity can be engineered by incorporating specific recognition sites into the molecular structure.

For example, triphenylamine-based probes have been developed for the selective detection of various ions. A probe bearing an indolylmethane unit demonstrated high selectivity for Cu²⁺ ions, with the detection mechanism involving the deprotonation of a secondary amine upon copper binding. researchgate.net This specific interaction leads to a dramatic color change and fluorescence quenching, allowing for the selective detection of copper.

Similarly, other TPA derivatives have been designed to selectively detect anions like fluoride (B91410) (F⁻). rsc.orgresearchgate.net The sensing mechanism often involves hydrogen bonding between the anion and specific sites on the sensor molecule, which in turn perturbs the electronic properties of the TPA core and results in a measurable optical response. rsc.org The introduction of a fluorine atom in this compound could potentially influence its binding affinity and selectivity for certain analytes through electrostatic or hydrogen bonding interactions.

| Sensor Principle | Analyte | Observable Change | Reference |

| Intramolecular Charge Transfer (ICT) | Cyanide (CN⁻) | Colorimetric and Fluorimetric | rsc.org |

| Photoinduced Electron Transfer (PET) | Copper (Cu²⁺) | Fluorescence Quenching | researchgate.net |

| Aggregation-Induced Emission (AIE) | Aggregation in solution | Fluorescence Enhancement | edp-open.org |

| Hydrogen Bonding | Fluoride (F⁻) | Colorimetric and Fluorimetric | rsc.orgresearchgate.net |

Piezochromic and Mechanochromic Materials

Piezochromic and mechanochromic materials are fascinating classes of smart materials that change their color or fluorescence properties in response to mechanical stimuli such as pressure, grinding, or shearing. Triphenylamine derivatives have emerged as promising candidates for the development of such materials. rsc.orgbohrium.comrsc.orgbohrium.com

The mechanism behind the mechanochromic behavior of TPA derivatives is often related to a change in the solid-state packing of the molecules. rsc.orgrsc.org When mechanical force is applied, the crystalline structure can be disrupted, leading to an amorphous state. This change in the intermolecular arrangement alters the extent of π-π stacking and other intermolecular interactions, which in turn affects the electronic energy levels and results in a change in the material's color or fluorescence. bohrium.com

For instance, some TPA derivatives exhibit a blue shift in their fluorescence upon grinding, which is attributed to the transition from a crystalline to an amorphous state and the disruption of intermolecular interactions. bohrium.combohrium.com In other cases, a red shift is observed. The specific response depends on the detailed molecular structure and the nature of the intermolecular interactions in the solid state.

The introduction of a fluorine atom in this compound could have a significant impact on its potential piezochromic and mechanochromic properties. The fluorine atom can participate in intermolecular interactions, such as C-H···F hydrogen bonds, which could influence the stability of the crystal packing and the energy required to induce a change in the solid-state morphology. Research on fluorinated organic materials has shown that fluorination can be an effective strategy to tailor their optoelectronic and chromic properties. acs.orgbohrium.comresearchgate.netbohrium.com

| Compound Type | Mechanical Stimulus | Observed Change | Underlying Mechanism | Reference |

| Triphenylamine Derivative (DPTPA) | Grinding | Blue shift in fluorescence | Transition from crystalline to amorphous state | bohrium.com |

| Triphenylamine-Benzothiazole Derivative (P1) | Grinding | Blue shift in fluorescence | Interruption of dimeric packing | bohrium.com |

| Ester- and COOH-TPA | Grinding | Red shift in fluorescence | Destruction of molecular packing pattern | rsc.org |

Future Directions and Emerging Research Avenues

Integration into Supramolecular Architectures

The introduction of fluorine into organic molecules is a powerful strategy for tuning their self-assembly and creating robust, functional supramolecular systems. nih.govresearchgate.net For 2-fluoro-N,4,6-triphenylaniline, the fluorine atom is expected to significantly influence its packing and intermolecular interactions compared to its non-fluorinated counterpart, 2,4,6-triphenylaniline (B1203508).

Future research will likely focus on how the fluorine atom's high electronegativity and the polarity of the C-F bond can be leveraged to direct the formation of ordered assemblies. Introducing fluorine can lead to more stable and robust material lattices. nih.govresearchgate.net The presence of the fluorine atom can introduce specific, directional non-covalent interactions, such as C-H···F hydrogen bonds, arene-perfluoroarene stacking, and F···F contacts, which are not present in the parent molecule. researchgate.netnih.govrsc.orgacs.org These interactions can guide the self-assembly process, potentially leading to novel crystalline structures, liquid crystalline phases, or helical polymers with unique chiroptical properties. researchgate.netrsc.org

In some cases, fluorination has been shown to completely alter the self-assembly motif of a molecule, leading to unexpected and novel supramolecular architectures. nih.govresearchgate.net Research on fluorinated triphenylamine (B166846) derivatives for applications in organic electronics, such as hole-transport layers in solar cells, has already demonstrated the profound impact of fluorine on material properties, including stability and performance. rsc.orgsemanticscholar.orgresearchgate.net Investigating this compound will provide deeper insights into how a single, strategically placed fluorine atom can control the supramolecular organization of complex aromatic systems.

Table 1: Comparison of Potential Intermolecular Interactions

| Interaction Type | 2,4,6-Triphenylaniline | This compound | Potential Impact of Fluorination |

|---|---|---|---|

| van der Waals Forces | Present | Present | Minimal change. |

| π-π Stacking | Present | Present | Modified due to altered electronic nature of the fluorinated central ring. |

| N-H···π Interactions | Possible | Possible | May be weakened or strengthened depending on geometry. |

| C-H···F Bonds | Absent | Present | Introduces new directional interactions, influencing crystal packing. |

| Arene-Fluoroarene | Absent | Present | Enables specific stacking interactions between fluorinated and non-fluorinated rings. |

| F···F Interactions | Absent | Present | Can provide additional stability and structural control in the solid state. rsc.org |

Exploration of Biomimetic Systems and Processes

Biomimetic chemistry seeks to mimic biological processes using synthetic molecules. The unique electronic properties and enhanced stability conferred by fluorine make this compound a compelling candidate for developing novel biomimetic systems. alfa-chemistry.comnih.gov

One promising avenue is in the field of biomimetic catalysis. The fluorinated triphenylamine scaffold could act as a robust platform for designing artificial enzymes. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the aniline (B41778) nitrogen and the aromatic rings, potentially influencing substrate binding and the catalytic activity of a coordinated metal center. Research has shown that fluorinated assemblies can exhibit enhanced catalytic activity in model reactions. nih.gov Furthermore, the C-F bond is exceptionally stable, which could impart greater metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogues, a critical feature for catalysts that mimic enzymes like cytochrome P450. nih.govrsc.org

Fluorine is also known as a "bioisostere" for hydrogen or a hydroxyl group, meaning it can replace these groups in a molecule without significantly altering its size, yet drastically changing its electronic properties. nih.govnih.gov This principle could be exploited by using this compound as a core structure in developing probes or inhibitors for biological systems where aniline or phenol (B47542) derivatives are recognized. The well-established field of biomimetic transamination for synthesizing other fluorinated amines further underscores the relevance of this compound class in mimicking biological reactions. bioorganica.com.uaresearchgate.net

Table 2: Potential Roles of this compound in Biomimetic Systems

| Potential Application | Role of this compound | Key Contribution of the Fluorine Atom |

|---|---|---|

| Artificial Enzyme Scaffold | Provides a stable, sterically defined pocket for a catalytic metal center. | Enhances metabolic stability and prevents oxidative degradation of the ligand. nih.gov |

| Electron Transfer Mediator | Acts as a reversible redox-active component in a biomimetic photosynthetic system. | Modulates the redox potential of the amine for fine-tuning electron transfer rates. researchgate.netscielo.org.mx |

| Biomimetic Sensor | Serves as a recognition element for specific substrates or analytes. | Alters binding affinity and selectivity through specific electronic and steric effects. |

| Enzyme Inhibitor Core | Functions as a stable core for building competitive inhibitors that mimic natural substrates. | Acts as a bioisostere for a hydroxyl or hydrogen, blocking a metabolic site. nih.gov |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, are central to modern synthetic chemistry. Future research on this compound will undoubtedly prioritize the development of sustainable synthetic routes.

Traditional methods for synthesizing highly substituted anilines often involve multiple steps, harsh reagents, and the use of pre-functionalized, hazardous starting materials. nih.govrsc.orggoogle.com A conventional synthesis of this compound might involve a sequence of nitration, reduction, and multiple palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki reactions), generating significant waste.

Emerging green chemistry strategies offer more sustainable alternatives. Research is focused on developing one-pot, multicomponent reactions where multiple bonds are formed in a single operation, significantly improving atom economy and process efficiency. chemmethod.comadvion.com The use of greener solvents is another key area. Studies have identified bio-based solvents like eucalyptol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water as viable media for C-N cross-coupling reactions, replacing hazardous solvents like toluene (B28343) or DMF. chemmethod.comnsf.govmdpi.comacs.org Furthermore, the development of heterogeneous, recyclable catalysts, such as metal nanoparticles supported on magnetic materials, can simplify product purification and reduce metal waste. rsc.orgrsc.org Applying these green principles to the synthesis of this compound represents a significant and necessary research goal.

Table 3: Comparison of Synthetic Approaches for Substituted Triphenylamines

| Green Chemistry Metric | Traditional Approach (e.g., Multi-step Suzuki/Buchwald-Hartwig) | Potential Green Approach (e.g., One-Pot, Multicomponent) |

|---|---|---|

| Atom Economy | Low (multiple steps with stoichiometric byproducts). | High (fewer steps, incorporates most atoms from reactants into the final product). chemmethod.com |

| Solvent Choice | Often uses hazardous/petroleum-based solvents (e.g., Toluene, Dioxane). rsc.org | Utilizes bio-based or recyclable solvents (e.g., 2-MeTHF, Eucalyptol, Water). nsf.govmdpi.com |

| Catalyst | Homogeneous palladium catalysts, often difficult to remove and recycle. nih.gov | Heterogeneous or magnetic nanoparticle catalysts, allowing for easy separation and reuse. rsc.org |

| Number of Steps | High (e.g., 3-5 steps). | Low (ideally 1-2 steps). |

| Energy Consumption | High (multiple heating and cooling cycles for each step). | Lower (fewer reaction steps reduce overall energy demand). |

| Waste Generation | High (waste from each synthetic and purification step). | Low (minimized through fewer steps and recyclable components). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.